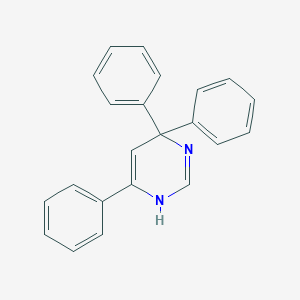

4,6,6-Triphenyl-1,6-dihydropyrimidine

Description

Properties

Molecular Formula |

C22H18N2 |

|---|---|

Molecular Weight |

310.4g/mol |

IUPAC Name |

4,4,6-triphenyl-1H-pyrimidine |

InChI |

InChI=1S/C22H18N2/c1-4-10-18(11-5-1)21-16-22(24-17-23-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H,(H,23,24) |

InChI Key |

GNBLRTNCGSKNCV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC(N=CN2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(N=CN2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of 4,6,6 Triphenyl 1,6 Dihydropyrimidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 4,6,6-Triphenyl-1,6-dihydropyrimidine Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including this compound and its derivatives. Through various NMR techniques, detailed information about the molecular framework, connectivity, and dynamic behavior in solution can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides crucial information about the number, environment, and connectivity of protons within a molecule. For a typical this compound derivative, the spectrum is characterized by distinct signals corresponding to the dihydropyrimidine (B8664642) ring protons and the protons of the three phenyl substituents.

The aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm, is often complex due to the overlapping signals of the fifteen protons from the three phenyl rings. The protons of the phenyl group at the C4 position may exhibit different chemical shifts from those on the two phenyl groups at the C6 position due to the different electronic environments. Signals for protons on related heterocyclic systems, such as 2,4,6-triphenylpyrimidine, appear in a similar range of δ 7.52-8.75 ppm. rsc.org

The dihydropyrimidine ring itself gives rise to characteristic signals. The proton at the C5 position (H-5) is expected to appear as a singlet, while the proton at the C2 position (H-2) would also likely be a singlet in a downfield region. The N-H proton signal is typically observed as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. In related dihydropyrimidinone structures, protons on the heterocyclic ring have been observed at chemical shifts around 6.02 ppm. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is estimated based on analogous structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H | Variable (e.g., 5.0 - 7.0) | Broad Singlet |

| C5-H | ~ 5.5 - 6.5 | Singlet |

| C2-H | ~ 8.0 - 8.5 | Singlet |

| Aromatic-H (3 x C₆H₅) | ~ 7.0 - 8.5 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound would display signals for each unique carbon atom.

The most upfield signal would correspond to the sp³-hybridized C6 carbon, which is a quaternary carbon bearing two phenyl groups. The sp²-hybridized carbons of the dihydropyrimidine ring (C2, C4, and C5) would resonate at lower fields. For instance, in related 4,6-diarylpyrimidine derivatives, the C5 carbon signal appears around δ 110.5 ppm, while the C2, C4, and C6 carbons are observed further downfield in the δ 162-173 ppm range. nih.gov The carbon atoms of the three phenyl rings would produce a set of signals in the typical aromatic region of δ 120-140 ppm, with the ipso-carbons (the carbons directly attached to the pyrimidine (B1678525) ring) appearing at the lower end of this range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is estimated based on analogous structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C6 (sp³) | ~ 60 - 75 |

| C5 (sp²) | ~ 105 - 115 |

| Aromatic-C (C₆H₅) | ~ 125 - 135 |

| Aromatic-C (ipso) | ~ 135 - 150 |

| C4 (sp²) | ~ 155 - 165 |

| C2 (sp²) | ~ 160 - 170 |

Advanced NMR Techniques: 2D NMR and Variable-Temperature NMR for Conformational and Tautomeric Studies

While 1D NMR spectra provide fundamental structural data, advanced techniques are often necessary for complete assignment and to study dynamic processes.

2D NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning the complex proton and carbon signals.

COSY experiments would establish the coupling relationships between protons, helping to differentiate between the various aromatic multiplets.

HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon.

Variable-Temperature (VT) NMR: These studies are powerful for investigating dynamic phenomena such as conformational changes and tautomeric equilibria. nih.gov In this compound, hindered rotation around the C6-phenyl single bonds could lead to the existence of distinct rotational isomers (rotamers) that may interconvert slowly on the NMR timescale at low temperatures. nih.gov This would manifest as a broadening or splitting of the signals for the C6-phenyl groups. Upon heating, the rate of rotation would increase, leading to the coalescence of these signals into a single, time-averaged peak. researchgate.net VT-¹H NMR can also be employed to study potential imine-enamine tautomerism within the dihydropyrimidine ring, where changes in temperature would shift the equilibrium and result in observable changes in the relative intensities and chemical shifts of the signals for each tautomer.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. oregonstate.edu The IR spectrum of this compound derivatives would exhibit several characteristic absorption bands that confirm its key structural features.

The presence of the N-H group in the dihydropyrimidine ring would be indicated by a stretching vibration in the range of 3300-3500 cm⁻¹. libretexts.org The sharpness and position of this band can provide information about hydrogen bonding. Aromatic C-H stretching vibrations from the three phenyl rings are expected to appear as a group of bands just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region. libretexts.org

The spectrum would also feature strong absorptions corresponding to the carbon-carbon double bonds (C=C) within the aromatic rings, which typically appear in the 1450-1600 cm⁻¹ region. pressbooks.pub The stretching vibration of the carbon-nitrogen double bond (C=N) of the dihydropyrimidine ring is also expected in this region, often around 1600-1650 cm⁻¹. C-N single bond stretching vibrations are generally found in the fingerprint region, between 1200-1350 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| C=N (ring) | Stretch | 1600 - 1650 |

| C=C (aromatic) | Stretch | 1450 - 1600 |

| C-N | Stretch | 1200 - 1350 |

| Aromatic C-H | Out-of-plane bend | 675 - 900 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. Techniques like High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization (ESI-MS) are particularly useful for characterizing dihydropyrimidine derivatives. nih.gov

The primary application of MS is the precise determination of the molecular weight. In ESI-MS, the compound is typically observed as the protonated molecule, [M+H]⁺, allowing for the confirmation of the molecular formula with high accuracy when analyzed by HRMS. nih.gov

Analysis of the fragmentation pattern provides valuable structural information. Upon ionization, the molecular ion of this compound can undergo a series of characteristic fragmentation reactions.

Loss of Phenyl Groups: A common fragmentation pathway would be the cleavage of the C-C bonds connecting the phenyl rings to the heterocyclic core. This would result in a prominent peak corresponding to the loss of a phenyl radical ([M-77]⁺).

Formation of Tropylium (B1234903) Ion: Alkyl-substituted benzene (B151609) rings often rearrange upon fragmentation to form the highly stable tropylium cation (C₇H₇⁺) at m/z 91. youtube.com This fragment would be expected from the phenyl substituents.

Ring Cleavage: The dihydropyrimidine ring itself can undergo cleavage, leading to various smaller fragments. The specific pathways would depend on the ionization energy and the substitution pattern of the derivative.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound (MW = 388.5 g/mol )

| m/z Value | Identity | Description |

| 389.5 | [M+H]⁺ | Protonated molecular ion |

| 388.5 | [M]⁺ | Molecular ion |

| 311.4 | [M-C₆H₅]⁺ | Loss of a phenyl radical |

| 91.1 | [C₇H₇]⁺ | Tropylium ion |

| 77.1 | [C₆H₅]⁺ | Phenyl cation |

X-ray Diffraction (XRD) for Single Crystal Structural Determination and Crystallographic Analysis

The analysis would reveal key structural details:

Ring Conformation: The 1,6-dihydropyrimidine ring is non-planar. XRD would determine its exact conformation, such as a boat, skew-boat, or envelope form, which is influenced by the steric bulk of the substituents.

Substituent Orientation: The precise spatial orientation of the three phenyl rings would be established. This includes the dihedral angles between the planes of the phenyl rings and the heterocyclic ring, providing insight into steric hindrance and potential electronic interactions.

Intermolecular Interactions: XRD analysis also elucidates the crystal packing, revealing intermolecular forces such as hydrogen bonding (involving the N-H group) and π-π stacking interactions between the phenyl rings of adjacent molecules. researchgate.net This information is crucial for understanding the solid-state properties of the material.

Table 5: Typical Parameters Obtained from a Single-Crystal XRD Analysis

| Parameter | Information Provided |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |

| Bond Lengths (Å) | Precise distances between bonded atoms |

| Bond Angles (°) | Angles between adjacent bonds |

| Torsional (Dihedral) Angles (°) | Conformation of the molecular backbone |

| Hydrogen Bonding Geometry | Distances and angles of H-bonds |

| π-π Stacking Distances (Å) | Distances between aromatic rings |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a cornerstone technique for confirming the empirical formula of a newly synthesized compound. By precisely measuring the percentage composition of carbon (C), hydrogen (H), and nitrogen (N), researchers can validate that the synthesized molecule corresponds to the theoretically calculated atomic composition. This method provides essential evidence for the successful synthesis of the target this compound derivatives.

The process involves combusting a small, accurately weighed sample of the purified compound. The resulting combustion products, primarily carbon dioxide, water, and nitrogen gas, are quantitatively measured. These measurements are then used to calculate the percentage of each element present in the original sample. The experimental values are subsequently compared with the theoretical percentages derived from the proposed molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, is considered a strong confirmation of the compound's elemental composition and, by extension, its empirical formula.

Several studies on dihydropyrimidine derivatives report the use of elemental analyzers for this purpose. For instance, the elemental analysis of various novel 1,6-dihydropyrimidine derivatives has been performed to corroborate their structures alongside spectroscopic methods like FT-IR, NMR, and mass spectrometry.

Below is a representative data table illustrating the comparison between calculated and found elemental analysis values for a selection of dihydropyrimidine derivatives, showcasing the high degree of accuracy achieved in these analyses.

Table 1: Elemental Analysis Data for Dihydropyrimidine Derivatives

| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|

| Derivative A | C₁₈H₁₅N₅O₂S | C: 59.17, H: 4.14, N: 19.17 | C: 59.07, H: 4.06, N: 19.11 | |

| Derivative B | C₁₅H₁₁N₅OS₂ | C: 52.77, H: 3.25, N: 20.51 | C: 52.68, H: 3.18, N: 20.46 | |

| Derivative C | C₁₂H₁₁N₅O₂S | C: 49.77, H: 3.80, N: 24.19 | C: 49.73, H: 3.76, N: 24.15 | |

| Derivative D | C₂₀H₂₁N₃O₂S | C: 65.37, H: 5.76, N: 11.44 | C: 65.35, H: 5.74, N: 11.44 | |

| Derivative E | C₂₉H₂₄N₄O₈ | C: 62.59, H: 4.35, N: 10.07 | C: 62.60, H: 4.33, N: 10.06 |

| Derivative F | C₂₅H₂₇Br₂N₃O₂ | C: 53.49, H: 4.85, N: 7.49 | C: 53.45, H: 4.85, N: 7.50 | |

This table is for illustrative purposes and compiles data from various dihydropyrimidine derivatives to demonstrate the application of elemental analysis.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool in the synthesis of this compound derivatives, serving the dual purpose of assessing the purity of the synthesized compounds and isolating them from reaction mixtures. The two primary chromatographic techniques employed are Thin-Layer Chromatography (TLC) and Column Chromatography.

Thin-Layer Chromatography (TLC) is a simple, rapid, and sensitive analytical technique used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product. A small spot of the reaction mixture is applied to a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. The plate is then placed in a sealed container with a suitable solvent system (eluent). As the eluent moves up the plate by capillary action, the components of the mixture travel at different rates depending on their polarity and affinity for the adsorbent, resulting in their separation. The separated spots can be visualized under UV light or by using a staining agent. The purity of the this compound derivative can be inferred from the number of spots; a single spot suggests a pure compound.

Column Chromatography is a preparative technique used to separate and purify larger quantities of the desired this compound derivative from byproducts and unreacted starting materials. The principle is similar to TLC, but it is performed in a glass column packed with a stationary phase, such as silica gel. The crude product mixture is loaded onto the top of the column, and the eluent is passed through the column. The components of the mixture move down the column at different rates, allowing for their separation. Fractions are collected sequentially, and TLC is used to identify the fractions containing the pure product. High-Performance Liquid Chromatography (HPLC) is a more advanced form of column chromatography that uses high pressure to pass the solvent through the column, resulting in higher resolution and faster separation times.

The choice of the eluent system is critical for achieving good separation in both TLC and column chromatography and is often determined empirically through TLC trials. A common solvent system for dihydropyrimidine derivatives is a mixture of ethyl acetate (B1210297) and hexane.

Table 2: Chromatographic Conditions for Dihydropyrimidine Derivatives

| Technique | Stationary Phase | Eluent System | Application | Reference |

|---|---|---|---|---|

| TLC | Silica Gel | Ethyl Acetate / Hexane | Reaction Monitoring, Purity Check | |

| Column Chromatography | Silica Gel | Gradient Elution | Purification and Isolation | |

| HPLC | C18 Column | Not Specified | Purity Assessment |

| HPLC | Phenyl Sepharose | Not Specified | Quantification and Purity Assessment | |

This table provides a summary of common chromatographic techniques and conditions used in the analysis and purification of dihydropyrimidine derivatives.

Theoretical and Computational Studies on 4,6,6 Triphenyl 1,6 Dihydropyrimidine Systems

Quantum Chemical Calculations (e.g., DFT Methods) for Electronic Structure, Molecular Geometry, and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 4,6,6-triphenyl-1,6-dihydropyrimidine. Methods such as B3LYP with basis sets like 6-311++G(d,p) are commonly used to perform geometry optimization, allowing for the precise determination of bond lengths, bond angles, and dihedral angles in the molecule's ground state. researchgate.netphyschemres.org

The optimized geometry reveals key structural features. The dihydropyrimidine (B8664642) ring is non-planar, and the C6 carbon, being sp3 hybridized and bonded to two phenyl groups and a nitrogen, creates a distinct tetrahedral geometry. The bond lengths within the phenyl rings are characteristic of aromatic systems, while the C-C and C-N bonds in the dihydropyrimidine core reflect their single or double bond character. physchemres.org

Electronic structure analysis focuses on the distribution of electrons and molecular orbitals. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally suggests higher reactivity. For triphenyl-substituted dihydropyrimidines, the electron density in the HOMO and LUMO is often distributed across the conjugated parts of the molecule, including the phenyl rings.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. These maps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions, predicting sites for intermolecular interactions. researchgate.netnih.gov In a typical dihydropyrimidine structure, negative potential is often localized around the nitrogen atoms, while positive potential is associated with the N-H protons.

| Parameter | Bond/Angle | Typical Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length (Å) | C4-C5 | 1.51 Å |

| C5-C6 | 1.54 Å | |

| N1-C6 | 1.47 Å | |

| C4-N3 | 1.39 Å | |

| Bond Angle (°) | C5-C6-N1 | 109.8° |

| C4-N3-C2 | 124.5° | |

| N1-C2-N3 | 117.0° |

Conformational Analysis and Energy Landscapes of the Dihydropyrimidine Ring and Phenyl Substituents

The flexibility of this compound gives rise to multiple conformations, which can be explored computationally. The 1,6-dihydropyrimidine ring is not planar and can adopt various puckered conformations, such as sofa or boat forms, to minimize steric strain. The specific conformation is determined by the nature and position of its substituents.

Furthermore, the three phenyl groups attached to the core structure have rotational freedom around their single bonds. The rotation of these rings is, however, sterically hindered by neighboring groups. Computational methods can be used to construct a potential energy surface by systematically rotating the dihedral angles that define the orientation of the phenyl rings. researchgate.net This analysis identifies the lowest energy (most stable) conformers and the energy barriers for rotation between them. researchgate.netnih.gov

| Conformer | Key Dihedral Angle (°) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Global Minimum | ~45° | 0.00 | Most stable, staggered arrangement of phenyl rings. |

| Local Minimum | ~135° | 1.5 - 2.5 | A less stable, alternative staggered conformation. |

| Transition State | 0° / 90° | 4.0 - 6.0 | Energy barrier for rotation, eclipsed conformation. |

Molecular Modeling and Docking Simulations for Analyzing Intermolecular Interactions with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a biological macromolecule like a protein). nih.govscience.gov For this compound, docking simulations can elucidate how it might interact with the binding pocket of a macromolecule without presupposing a specific biological outcome.

The process begins with generating a 3D structure of the dihydropyrimidine, often optimized using quantum chemical methods as described in section 4.1. A target macromolecule structure is obtained from a database like the Protein Data Bank. Docking software, such as AutoDock or MOE, then systematically samples a large number of possible orientations and conformations of the ligand within the receptor's active site. nih.govdovepress.com

Each potential binding pose is evaluated by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). science.gov The analysis of the best-scoring poses reveals the nature of the intermolecular interactions responsible for binding. These interactions can include:

Hydrogen Bonds: Between the N-H groups of the dihydropyrimidine and acceptor atoms (like oxygen or nitrogen) on the macromolecule.

Hydrophobic Interactions: Involving the nonpolar phenyl rings of the ligand and hydrophobic residues of the protein.

Pi-Pi Stacking: Face-to-face or edge-to-face stacking between the aromatic phenyl rings and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine).

Van der Waals Forces: General non-specific attractive or repulsive forces.

These simulations provide a detailed, atom-level picture of the potential binding mode, highlighting the key structural features of the dihydropyrimidine that contribute to intermolecular recognition.

Reaction Mechanism Studies through Computational Approaches

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions, including the synthesis of this compound. Dihydropyrimidines are often synthesized through multi-component reactions, and DFT calculations can be employed to map the entire reaction pathway.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. Transition state analysis is particularly important, as it involves locating the highest energy point along the reaction coordinate between an intermediate and the next. researchgate.netnih.gov The energy difference between the reactants and the highest-energy transition state determines the activation energy of the reaction, which is related to the reaction rate.

This computational approach can be used to:

Confirm a proposed reaction mechanism or distinguish between several possible pathways.

Identify the rate-determining step of the synthesis.

Understand the role of catalysts by modeling their interaction with the reactants and intermediates.

Predict how modifying reactants or reaction conditions might influence the reaction outcome and yield.

For a triphenyl-substituted dihydropyrimidine, the mechanism likely involves the initial condensation of a chalcone-type precursor with a compound like urea (B33335) or guanidine (B92328), followed by cyclization and dehydration steps. Computational studies can model each of these steps to provide a comprehensive understanding of the synthetic process.

Prediction of Spectroscopic Parameters

Theoretical models can accurately predict spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data.

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a common application of DFT. nih.gov Using the Gauge-Including Atomic Orbital (GIAO) method on a DFT-optimized geometry, it is possible to calculate the magnetic shielding tensors for each nucleus. nih.gov These theoretical shielding values are then converted into chemical shifts (ppm) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. Comparing the predicted spectrum with the experimental one can confirm the proposed structure and help assign specific peaks to individual atoms. chemrxiv.org

IR Frequencies: The vibrational frequencies of a molecule correspond to the peaks observed in its infrared (IR) and Raman spectra. These frequencies can be calculated computationally after a geometry optimization. researchgate.net The calculation provides a set of harmonic vibrational modes and their corresponding intensities. Due to approximations in the theoretical models and the neglect of anharmonicity, calculated frequencies are often systematically higher than experimental ones. Therefore, they are typically scaled by an empirical scaling factor to improve agreement with experimental data. physchemres.org This analysis allows for the assignment of major experimental IR bands to specific molecular motions, such as C=N stretching, N-H bending, or aromatic C-H vibrations.

| Spectroscopy | Parameter | Hypothetical Experimental Value | Typical Calculated Value (Scaled) |

|---|---|---|---|

| 1H NMR | N1-H (ppm) | ~8.5 - 9.5 | ~8.8 |

| C5-H (ppm) | ~4.5 - 5.0 | ~4.7 | |

| Aromatic-H (ppm) | ~7.0 - 7.8 | ~7.3 - 7.9 | |

| IR | N-H Stretch (cm-1) | ~3300 - 3400 | ~3350 |

| C=N Stretch (cm-1) | ~1620 - 1650 | ~1635 | |

| Aromatic C-H Bend (cm-1) | ~700 - 800 | ~750 |

Chemical Reactivity and Derivatization Strategies of the 4,6,6 Triphenyl 1,6 Dihydropyrimidine Scaffold

Electrophilic and Nucleophilic Substitutions on the Dihydropyrimidine (B8664642) Core

There is no specific information regarding electrophilic or nucleophilic substitution reactions directly on the 1,6-dihydropyrimidine core of 4,6,6-triphenyl-1,6-dihydropyrimidine. For pyrimidines in general, electrophilic substitution is challenging due to the electron-deficient nature of the ring, but can occur with highly activating substituents. csu.edu.au Conversely, nucleophilic aromatic substitution (SNAr) is more common on pyrimidine (B1678525) rings, especially with good leaving groups. wuxiapptec.comnih.gov However, the 1,6-dihydropyrimidine ring of the target compound is not aromatic, and its susceptibility to these reactions is uncharacterized.

Reactions Involving the Phenyl Substituents

The three phenyl groups on the this compound ring could theoretically undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). wikipedia.orglibretexts.org The dihydropyrimidine core would act as a substituent, directing incoming electrophiles to the ortho, meta, or para positions of the phenyl rings. The specific directing effects and the reactivity of these phenyl groups in the context of the complete molecule have not been experimentally determined.

Oxidative Transformations of Dihydropyrimidines

The oxidation of dihydropyrimidines to their corresponding aromatic pyrimidines is a common transformation. acs.org This aromatization can be achieved using various oxidizing agents. Dihydropyrimidine dehydrogenase is an enzyme that catalyzes the reduction of pyrimidines, the reverse of the oxidative process. nih.govnih.gov While there are general methods for the oxidation of dihydropyridines and dihydropyrimidines, mdpi.com no studies have specifically applied these methods to this compound or documented the outcome of such a reaction.

Ring-Opening and Rearrangement Reactions of the Dihydropyrimidine Skeleton

Dihydropyrimidine rings can undergo a variety of rearrangement and ring-opening reactions, such as the Dimroth rearrangement, which typically involves the isomerization of substituted iminopyrimidines. nih.gov These reactions are often dependent on specific substitution patterns and reaction conditions. There is no available data to suggest that this compound undergoes such skeletal transformations.

Synthesis of Fused Heterocyclic Systems Containing the Dihydropyrimidine Moiety

The synthesis of fused pyrimidine systems is an active area of research, often starting from functionalized pyrimidine precursors. nih.govmsa.edu.egnih.govjchr.org These fused systems are of interest for their potential biological activities. However, the literature does not describe any synthetic routes that utilize this compound as a building block for the construction of more complex, fused heterocyclic architectures.

Structural Insights and Stereochemical Aspects of Triphenyl Dihydropyrimidines

Crystal Engineering and Solid-State Characterization of Phenylated Dihydropyrimidines

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. For phenylated dihydropyrimidines, this involves the controlled assembly of molecules in a crystal lattice. The solid-state characterization of these compounds is essential for understanding their stability, solubility, and bioavailability. nih.gov

The solid-state properties of these compounds are also investigated using thermal analysis methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), which provide information on melting points, phase transitions, and thermal stability. Spectroscopic techniques, including solid-state NMR and Fourier-transform infrared spectroscopy (FTIR), are employed to further probe the molecular structure and interactions within the crystal. nih.gov

Chirality and Stereoisomerism in 4,6,6-Triphenyl-1,6-dihydropyrimidine and its Analogs

Chirality is a key feature of many dihydropyrimidine (B8664642) derivatives, arising from the presence of a stereogenic center. In the case of this compound, the carbon atom at the 4-position (C4) is typically a chiral center when it is bonded to four different substituents. nih.gov This gives rise to the existence of enantiomers, which are non-superimposable mirror images of each other. nih.gov

The synthesis of dihydropyrimidines through methods like the Biginelli reaction can result in a racemic mixture (an equal mixture of both enantiomers) or can be adapted for asymmetric synthesis to produce a single enantiomer. mdpi.comdundee.ac.uk The specific stereochemistry (R or S configuration) of the product can be influenced by the use of chiral catalysts or auxiliaries. mdpi.comscispace.com The determination of the absolute configuration of these chiral molecules is often accomplished using techniques such as X-ray crystallography of a single crystal or by chiroptical methods like circular dichroism. dundee.ac.uk

The biological activity of chiral dihydropyrimidines can be highly dependent on their stereochemistry, with one enantiomer often exhibiting significantly greater therapeutic effects or a different pharmacological profile than the other. acs.org

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Crystal Lattices

The packing of molecules in a crystal lattice is governed by a variety of non-covalent intermolecular interactions. In phenylated dihydropyrimidines, hydrogen bonding and π-π stacking are particularly significant.

Hydrogen Bonding: The dihydropyrimidine core contains hydrogen bond donors (N-H groups) and acceptors (N atoms and, in derivatives, carbonyl or thiocarbonyl groups). These groups readily participate in the formation of intermolecular hydrogen bonds, such as N-H···O or N-H···S. nih.govrsc.org These interactions can link molecules into dimers, chains, or more complex three-dimensional networks, significantly influencing the stability and physical properties of the crystal. rsc.orgresearchgate.netmdpi.comresearchgate.net

The table below summarizes the key intermolecular interactions observed in the crystal structures of related dihydropyrimidine derivatives.

| Interaction Type | Donor/Acceptor Groups | Typical Geometry | Reference |

| Hydrogen Bonding | N-H···O, N-H···S, C-H···O | Dimer, Chain, Sheet | rsc.org |

| π-π Stacking | Phenyl rings | Parallel-displaced, T-shaped | mdpi.commdpi.com |

| C-H···π Interactions | C-H bonds and Phenyl rings | Point-to-face | mdpi.com |

Tautomeric Equilibria and Dynamic Processes in Dihydropyrimidine Systems

Tautomerism is a form of isomerism where molecules can readily interconvert through the migration of a proton. wikipedia.org Dihydropyrimidine systems can exhibit several types of tautomerism, which can influence their chemical reactivity and biological function.

One common form is the enamine-imine tautomerism. acs.org Additionally, for dihydropyrimidinone or -thione derivatives, keto-enol (or thione-thiol) tautomerism is possible. The position of the tautomeric equilibrium is influenced by factors such as the nature of substituents on the dihydropyrimidine ring and the solvent environment. acs.org For instance, the presence of certain substituents at the 2- and 5-positions has been shown to affect the observation and stability of different tautomers. acs.org

In the solid state, a particular tautomeric form may be "locked" in place due to favorable intermolecular interactions within the crystal lattice. rsc.org For example, the formation of a strong intramolecular hydrogen bond can stabilize one tautomer over another. rsc.org Spectroscopic methods, particularly NMR, are instrumental in studying tautomeric equilibria in solution, while X-ray crystallography provides definitive evidence of the predominant tautomeric form in the solid state. rsc.org

Role in Advanced Organic Synthesis and Chemical Diversity Generation

4,6,6-Triphenyl-1,6-dihydropyrimidine as a Building Block (Synthon) for Complex Molecular Architectures

In synthetic organic chemistry, the this compound moiety is recognized as a versatile synthon, or building block. The inherent reactivity of the dihydropyrimidine (B8664642) ring, combined with the structural influence of the three phenyl groups, allows for its elaboration into more complex molecular frameworks. The dihydropyrimidine core is a key component in the synthesis of various biologically significant molecules, including antitumor, antiviral, and cardiovascular agents. nih.gov

The functional groups within the scaffold present multiple opportunities for synthetic modification:

N-H Groups: The nitrogen atoms at positions 1 and 3 can undergo reactions such as alkylation, acylation, and arylation, allowing for the introduction of diverse functional groups.

Oxidation: The dihydropyrimidine ring can be oxidized to form the corresponding aromatic 4,5,6-triphenylpyrimidine, a stable scaffold for further functionalization.

Ring Transformation: Dihydropyrimidine derivatives can serve as intermediates in the synthesis of fused heterocyclic systems. For instance, related dihydropyrimidine-thiones have been used to create complex fused ring systems like isoxazolyl-dihydropyrimidine-thiones, which can undergo further cyclization to yield pyrimido[5,4-c]quinolin-5-one compounds. mdpi.com This demonstrates the potential of the dihydropyrimidine core to be transformed into polycyclic architectures. mdpi.comnih.gov

The presence of the gem-diphenyl group at the C6 position introduces significant steric hindrance, which can direct the regioselectivity of subsequent reactions. This structural feature is crucial for controlling the outcome of synthetic transformations and building specific, three-dimensional molecular shapes.

Integration into Cascade and Tandem Reactions for High-Efficiency Synthesis

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where multiple bond-forming events occur in a single operation without isolating intermediates. nih.gov The synthesis of dihydropyrimidine scaffolds is often achieved through multicomponent reactions (MCRs), such as the Biginelli reaction, which itself is a hallmark of synthetic efficiency. nih.govrsc.org

This concept can be extended by integrating the formation of the dihydropyrimidine ring into a larger cascade sequence. Research has demonstrated the feasibility of a one-pot, five-component reaction that proceeds through a Biginelli condensation to form a dihydropyrimidine intermediate. nih.gov This intermediate then participates in a subsequent hetero-Diels-Alder reaction with another molecule generated in situ, leading to complex bicyclic systems that would otherwise be difficult to access. nih.gov While this specific example uses formaldehyde (B43269) and N,N'-dialkylated ureas, the principle illustrates how a pre-formed dihydropyrimidine like this compound could act as a crucial intermediate in similar high-efficiency, multi-step synthetic sequences.

Application in the Design of Novel Ligands or Catalysts

The dihydropyrimidine scaffold, with its two nitrogen heteroatoms, is an excellent candidate for the design of novel ligands for metal coordination. These nitrogen atoms can act as donor sites, allowing the molecule to bind to transition metals to form organometallic complexes. koreascience.kr Computational studies using Density Functional Theory (DFT) have investigated the interactions between pyrimidine (B1678525) derivatives and metal clusters of silver (Ag), gold (Au), and copper (Cu), confirming the favorability of these interactions, primarily through the nitrogen atoms. bohrium.com

The this compound structure offers specific advantages in ligand design:

Steric Control: The three bulky phenyl groups create a well-defined and sterically hindered pocket around the metal center. This can influence the coordination geometry and the reactivity of the resulting catalyst, potentially leading to high selectivity in catalytic transformations.

Electronic Tuning: Substituents can be introduced onto the phenyl rings to electronically tune the properties of the ligand. Electron-donating or electron-withdrawing groups can modify the electron density at the nitrogen atoms, thereby altering the binding affinity and the catalytic activity of the metal complex.

These metal-dihydropyrimidine complexes have potential applications in various catalytic processes. For example, polyoxometalate-supported transition metal complexes have been used as catalysts in the Biginelli reaction itself, demonstrating the utility of such coordinated structures. koreascience.kr

| Metal Center | Potential Application | Rationale | Reference Example |

|---|---|---|---|

| Copper (Cu) | Catalysis in Condensation Reactions | Copper complexes are known to be effective Lewis acid catalysts for reactions like the Biginelli synthesis. | koreascience.krbohrium.com |

| Palladium (Pd) | Cross-Coupling Reactions (e.g., Suzuki, Heck) | Pyrimidine-based ligands can stabilize palladium catalysts used in C-C bond formation. | nih.gov |

| Gold (Au) / Silver (Ag) | Antimicrobial Agents / Bio-probes | Coinage metal complexes often exhibit biological activity and unique photophysical properties. | bohrium.com |

| Zinc (Zn) | Lewis Acid Catalysis | Zinc salts and complexes are used as catalysts in the synthesis of dihydropyrimidone derivatives. | derpharmachemica.com |

Framework for Generating Chemically Diverse Libraries for Academic Screening

The dihydropyrimidine core is considered a "privileged scaffold" in medicinal chemistry because its derivatives have been found to exhibit a wide range of pharmacological properties. nih.govtechnologynetworks.com This makes it an ideal framework for the generation of combinatorial libraries for high-throughput screening (HTS) to discover new bioactive compounds. units.itrsc.org The Biginelli multicomponent reaction is particularly amenable to library synthesis due to the vast number of commercially available aldehydes, beta-ketoesters, and urea (B33335)/thiourea (B124793) building blocks. units.itnih.gov

The this compound structure provides a robust and sterically defined framework for creating a focused library of compounds. The three phenyl rings serve as points of diversification where various substituents can be systematically introduced. This allows for a detailed exploration of the structure-activity relationship (SAR) around the core scaffold. frontiersin.org Automated synthesis platforms, often utilizing microwave-assisted technology, can rapidly generate dozens or even hundreds of analogs for screening purposes. technologynetworks.combiotage.co.jp

A focused library can be designed by varying the substituents on each of the three phenyl rings, as illustrated in the table below. By selecting a diverse set of commercially available substituted benzaldehydes, acetophenones, and chalcone (B49325) precursors, chemists can generate a library of molecules with tailored physicochemical properties for academic screening against various biological targets. nih.govrsc.org

| Entry | Substituent at C4-Phenyl (R1) | Substituent at one C6-Phenyl (R2) | Substituent at second C6-Phenyl (R3) | Resulting Property Modification |

|---|---|---|---|---|

| 1 | -H | -H | -H | Parent Compound |

| 2 | 4-Cl | -H | -H | Increased lipophilicity, halogen bonding potential |

| 3 | 4-OCH₃ | -H | -H | Electron-donating, potential H-bond acceptor |

| 4 | 4-NO₂ | -H | -H | Strong electron-withdrawing, H-bond acceptor |

| 5 | -H | 4-F | -H | Metabolic blocking, modified electronics |

| 6 | -H | 4-CH₃ | 4-CH₃ | Increased lipophilicity and steric bulk |

| 7 | 3-OH | -H | 4-Cl | H-bond donor/acceptor, mixed electronics |

| 8 | 4-N(CH₃)₂ | 3-OCH₃ | -H | Strong electron-donating, increased basicity |

Future Research Directions and Unexplored Avenues in Triphenyl Dihydropyrimidine Chemistry

Development of More Sustainable and Efficient Synthetic Methodologies

The synthesis of dihydropyrimidine (B8664642) derivatives has traditionally been dominated by the Biginelli reaction. However, growing emphasis on green chemistry necessitates the development of more sustainable and efficient methods for constructing triphenyl-dihydropyrimidine scaffolds. rasayanjournal.co.inbenthamdirect.combenthamdirect.com Future research should focus on several key areas to minimize environmental impact and improve economic feasibility. rasayanjournal.co.in

One promising avenue is the exploration of novel, reusable, and eco-friendly catalysts. ichem.md While various catalysts have been employed for dihydropyrimidine synthesis, including Lewis and protic acids, ionic liquids, and silica-supported reagents, their application to sterically demanding triphenyl precursors is not well-documented. ichem.mdhilarispublisher.com Research into solid acid catalysts, biocatalysts, and metal-free organocatalysts could lead to higher yields, shorter reaction times, and simpler workup procedures. ichem.mdrsc.org The use of natural catalysts, such as fruit juices, has shown promise in synthesizing some dihydropyrimidine derivatives and could be explored for triphenyl analogues. rsc.org

Furthermore, the adoption of alternative energy sources and reaction conditions holds significant potential. powertechjournal.com Microwave-assisted and ultrasound-assisted syntheses have been shown to accelerate reaction rates and improve yields for various heterocyclic compounds. benthamdirect.compowertechjournal.com Similarly, solvent-free or "neat" reaction conditions and mechanochemical methods like ball milling represent attractive green alternatives that reduce waste and energy consumption. rasayanjournal.co.inpowertechjournal.comrsc.org A comparative analysis of these emerging techniques against conventional methods for the synthesis of triphenyl-dihydropyrimidines would be highly valuable.

| Methodology | Potential Advantages for Triphenyl-Dihydropyrimidine Synthesis | Key Research Focus |

| Heterogeneous Catalysis | Easy catalyst recovery and reusability, reduced waste. ichem.md | Development of robust catalysts (e.g., HPA-Clay) that can accommodate sterically hindered substrates. ichem.md |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. solubilityofthings.com | Identification and engineering of enzymes capable of catalyzing the formation of the triphenyl-dihydropyrimidine core. |

| Microwave/Ultrasound | Rapid heating, shorter reaction times, potential for improved yields. powertechjournal.com | Optimization of reaction parameters to prevent side reactions and degradation of products. |

| Solvent-Free Conditions | Reduced environmental impact, simplified purification, cost-effective. rsc.org | Investigating reaction kinetics and feasibility for multi-component reactions leading to triphenyl-dihydropyrimidines. |

| Mechanochemistry | High efficiency, reduced solvent use, access to novel reactivity. powertechjournal.com | Exploring the effect of mechanical forces on reaction pathways and product selectivity. |

In-Depth Mechanistic Investigations of Dihydropyrimidine Formation and Transformation Reactions

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic routes and designing new ones. The mechanism of the classical Biginelli reaction has been a subject of debate, with several pathways proposed, including the iminium, Knoevenagel, and enamine mechanisms. acs.orgillinois.edu While studies using techniques like ESI-MS have provided evidence for key intermediates such as the N-acyliminium ion in certain systems, the specific mechanistic pathways for the formation of highly substituted triphenyl-dihydropyrimidines remain unelucidated. acs.orgresearchgate.net

Future research should employ a combination of experimental and computational techniques to probe these mechanisms. Kinetic studies, isotopic labeling experiments, and in-situ spectroscopic monitoring (e.g., NMR, IR) can provide crucial data on reaction intermediates and transition states. researchgate.net These experimental findings, when coupled with Density Functional Theory (DFT) calculations, can offer a detailed picture of the reaction energy landscape, helping to identify the most favorable pathway and the rate-determining step. researchgate.net Such investigations are critical for rationally designing catalysts and reaction conditions that favor the efficient formation of the desired triphenyl-dihydropyrimidine isomers.

Beyond their formation, the transformation reactions of the triphenyl-dihydropyrimidine core are also of significant interest. Studies on the oxidation, reduction, and rearrangement of this scaffold could reveal novel chemical pathways and lead to the synthesis of a wider array of derivatives. Mechanistic investigations into these transformations will be essential for controlling product selectivity and expanding the synthetic utility of this class of compounds.

Exploration of Unconventional Reactivity Patterns and Derivatization Strategies

The dense arrangement of three phenyl groups on the dihydropyrimidine ring is expected to give rise to unique reactivity patterns. The steric hindrance may block certain reactive sites while the electronic effects of the phenyl rings could modulate the reactivity of the dihydropyrimidine core. A systematic exploration of the reactivity of 4,6,6-Triphenyl-1,6-dihydropyrimidine and its analogues is a critical area for future research.

Key areas of investigation should include:

Electrophilic and Nucleophilic Aromatic Substitution: Examining the feasibility of functionalizing the phenyl rings to introduce additional substituents. The directing effects of the dihydropyrimidine core on these reactions would be of fundamental interest.

C-H Functionalization: Direct C-H activation and functionalization of both the phenyl rings and the heterocyclic core would provide a highly efficient route for derivatization, avoiding the need for pre-functionalized starting materials.

Ring Transformation Reactions: Investigating the stability of the dihydropyrimidine ring under various conditions (e.g., thermal, photochemical, acidic, basic) could lead to the discovery of novel ring-opening, ring-closing, or rearrangement reactions, providing access to new heterocyclic systems.

Cycloaddition Reactions: Exploring the potential of the dihydropyrimidine core to participate in cycloaddition reactions could open up new avenues for constructing complex polycyclic molecules.

Successful derivatization strategies will be crucial for creating libraries of triphenyl-dihydropyrimidine compounds for biological screening and for fine-tuning their physicochemical properties.

Advanced Computational Design and Predictive Modeling for Novel Triphenyl-Dihydropyrimidine Structures

In silico screening and molecular docking studies can be employed to design novel triphenyl-dihydropyrimidine derivatives with high affinity for specific biological targets. nih.govnih.gov By building a virtual library of potential structures and evaluating their interactions with proteins of interest (e.g., enzymes, receptors), researchers can identify promising candidates for synthesis and biological testing. unair.ac.idnih.gov This approach has been successfully used for other pyrimidine (B1678525) derivatives to identify potential anticancer and antibacterial agents. unair.ac.idmdpi.com

| Computational Approach | Application in Triphenyl-Dihydropyrimidine Research | Expected Outcome |

| Molecular Docking | Designing derivatives to target specific enzymes or receptors. nih.gov | Identification of potential drug candidates with high binding affinity. rsc.org |

| Quantum Mechanics (DFT) | Investigating reaction mechanisms and predicting reactivity. researchgate.net | Rationalization of experimental outcomes and guidance for reaction optimization. |

| Machine Learning | Predicting physicochemical properties and biological activity. researchgate.netovid.com | Prioritization of synthetic targets and acceleration of the design-make-test-analyze cycle. |

| AI-driven Retrosynthesis | Proposing novel and efficient synthetic routes. chemrxiv.org | Overcoming synthetic challenges and reducing experimental trial-and-error. sfu.ca |

Integration with Emerging Technologies in Chemical Synthesis and Characterization

The future of chemical synthesis lies in the integration of automation, robotics, and advanced analytical techniques. wikipedia.orgacs.orgnih.gov These technologies can significantly enhance the efficiency, reproducibility, and safety of chemical research. For the exploration of triphenyl-dihydropyrimidine chemistry, leveraging these emerging platforms will be crucial.

Automated synthesis platforms can be used to perform high-throughput experimentation, allowing for the rapid screening of a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to identify the optimal parameters for synthesizing specific triphenyl-dihydropyrimidine derivatives. mit.edusigmaaldrich.com This not only accelerates the research process but also generates large, high-quality datasets that can be used to train machine learning models. beilstein-journals.org

Flow chemistry is another transformative technology that offers precise control over reaction parameters, improved heat and mass transfer, and enhanced safety, particularly for highly exothermic or hazardous reactions. numberanalytics.comacs.org Developing continuous flow processes for the synthesis and derivatization of triphenyl-dihydropyrimidines could enable safer, more scalable, and efficient production. nih.gov

Finally, advanced characterization techniques are essential for unambiguously determining the structure and purity of novel compounds. mdpi.commdpi.com Techniques such as 2D NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography will be indispensable for characterizing the complex three-dimensional structures of triphenyl-dihydropyrimidines and their derivatives. numberanalytics.commdpi.com Integrating these analytical tools in-line with automated or flow synthesis systems can provide real-time reaction monitoring and optimization capabilities. numberanalytics.com

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4,6,6-Triphenyl-1,6-dihydropyrimidine, and how can reaction efficiency be improved?

- Methodological Answer : The Biginelli reaction and its modifications are commonly used for synthesizing 1,6-dihydropyrimidine derivatives. A telescoped flow synthesis approach has been shown to enhance yields (e.g., 87% over two steps) by integrating in-line purification and minimizing intermediate isolation. This method also facilitates gas removal (e.g., N₂) during cyclization, improving reaction robustness . Single-crystal X-ray diffraction is critical for confirming structural connectivity post-synthesis .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for confirming molecular structure. X-ray crystallography provides definitive evidence of stereochemistry and ring conformation, as demonstrated in studies resolving the 1,6-dihydropyrimidine core . Fourier Transform Infrared (FT-IR) spectroscopy helps identify functional groups like C=N and aromatic C-H stretches .

Q. How do substituent modifications at the 4- and 6-positions influence the compound’s pharmacological activity?

- Methodological Answer : Para-substitutions on aromatic rings at positions 4 and 6 significantly modulate bioactivity. For example, introducing electron-withdrawing groups (e.g., -NO₂, -F) enhances urease inhibition (IC₅₀ = 12.6 µM for hybrid 10g vs. 21.0 µM for thiourea) by optimizing steric and electronic interactions with enzyme active sites . Substituent size and polarity should be tailored using molecular docking to predict binding affinities .

Advanced Research Questions

Q. How can molecular docking and QSAR studies guide the rational design of this compound derivatives?

- Methodological Answer : Docking scores (e.g., -8.34 kcal/mol for Compound 1) reveal key interactions with residues like Phe34 and Val115 in target enzymes. Water-mediated hydrogen bonds between the 1,6-dihydropyrimidine ring and residues (e.g., Asn64, Ser59) enhance stability . QSAR models incorporating Hammett constants and LogP values predict bioactivity trends, enabling prioritization of derivatives for synthesis .

Q. What experimental strategies resolve contradictions in pharmacological data across studies of dihydropyrimidine derivatives?

- Methodological Answer : Cross-validation using in vitro and in silico approaches is critical. For instance, discrepancies in antifungal activity can be addressed by standardizing assay conditions (e.g., fungal strain selection) and applying 2D-QSAR to isolate substituent effects . Meta-analyses of docking results and crystallographic data (e.g., Protein Data Bank entries) further clarify structure-activity relationships .

Q. How can synthetic yields and purity be optimized for large-scale research applications?

- Methodological Answer : Telescoped flow synthesis reduces side reactions and improves purity by integrating reaction steps (e.g., cyclization and purification in a single system). Packed-bed columns efficiently remove byproducts, achieving >85% yield for 1,6-dihydropyrimidines . Solvent selection (e.g., acetonitrile for polar intermediates) and catalyst screening (e.g., Lewis acids) also enhance efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.